5-Trifluoromethyl-1H-benzimidazole
Overview
Description
5-Trifluoromethyl-1H-benzimidazole: is a heterocyclic aromatic organic compound that features a benzimidazole core substituted with a trifluoromethyl group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .
Mechanism of Action
Target of Action
5-Trifluoromethyl-1H-benzimidazole, also known as 6-(Trifluoromethyl)-1H-benzo[d]imidazole, is a derivative of benzimidazole, a class of compounds known for their diverse biological activities Benzimidazole derivatives are known to interact with various cellular targets, including enzymes and receptors, contributing to their wide range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the function of certain proteins .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often as a result of their interaction with cellular targets . These effects can lead to changes in cellular processes and functions, contributing to the compound’s biological activity .
Result of Action
The effects of benzimidazole derivatives can vary widely, depending on their specific targets and mode of action . These effects can include changes in cellular processes, inhibition of growth, or induction of cell death .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
5-Trifluoromethyl-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are primarily driven by the trifluoromethyl group’s electron-withdrawing properties, which can alter the electronic environment of the binding site .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), this compound has demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either block the substrate from accessing the active site or alter the enzyme’s conformation, rendering it inactive. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes . The compound’s trifluoromethyl group plays a pivotal role in these interactions by enhancing the binding affinity and specificity for the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s role in modulating key signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical disruptions. The therapeutic window for this compound is therefore narrow, necessitating careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with key enzymes and cofactors. The compound has been shown to inhibit enzymes in the glycolytic pathway, leading to a decrease in glycolytic flux and a subsequent reduction in ATP production . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes such as succinate dehydrogenase, further impacting cellular energy metabolism. These interactions highlight the compound’s potential as a metabolic modulator in various therapeutic contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its uptake and efflux across cellular membranes . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity . In the nucleus, this compound interacts with DNA and transcription factors, modulating the transcriptional machinery. In the cytoplasm, it can bind to various enzymes and proteins, influencing metabolic and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a trifluoromethyl-substituted carboxylic acid or its derivatives. One common method includes the reaction of 4-trifluoromethyl-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Trifluoromethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions.
Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5-carboxylic acid, while substitution with an amine could produce a trifluoromethyl-substituted benzimidazole derivative .
Scientific Research Applications
Chemistry: 5-Trifluoromethyl-1H-benzimidazole is used as a building block in the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
- 2-Trifluoromethylbenzimidazole
- 4-Trifluoromethylbenzimidazole
- 5-Nitrobenzimidazole
- 2-Substituted Benzimidazoles
Comparison: 5-Trifluoromethyl-1H-benzimidazole is unique due to the position of the trifluoromethyl group, which significantly influences its chemical and biological properties. Compared to 2- or 4-trifluoromethylbenzimidazole, the 5-position substitution offers distinct reactivity and interaction with biological targets. The presence of the trifluoromethyl group also enhances its lipophilicity and metabolic stability compared to non-fluorinated benzimidazoles .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCHIALSXSAECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325197 | |
Record name | 5-Trifluoromethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-55-6 | |
Record name | 5-Trifluoromethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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